

ST-539 stock solution preparation and storage

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Compound of Interest

Compound Name: ST-539

Cat. No.: B15606906

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Application Notes and Protocols for ST-539

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-539 is a potent and selective inhibitor of the deubiquitinase USP30, an enzyme localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy. By inhibiting USP30, **ST-539** promotes the ubiquitination of mitochondrial proteins, leading to the induction of mitophagy, the selective degradation of damaged or superfluous mitochondria. This mechanism of action makes **ST-539** a valuable research tool for studying mitochondrial homeostasis and its role in various pathologies, particularly neurodegenerative diseases.

These application notes provide detailed protocols for the preparation of **ST-539** stock solutions, guidelines for proper storage, and a representative experimental workflow for its use in cell-based assays.

Data Presentation

Table 1: Physicochemical Properties of ST-539

Property	Value
Molecular Weight	529.66 g/mol
Formula	C ₃₀ H ₃₁ N ₃ O ₄ S
CAS Number	1040754-67-3
IC ₅₀	0.37 µM for USP30

Table 2: Solubility of ST-539

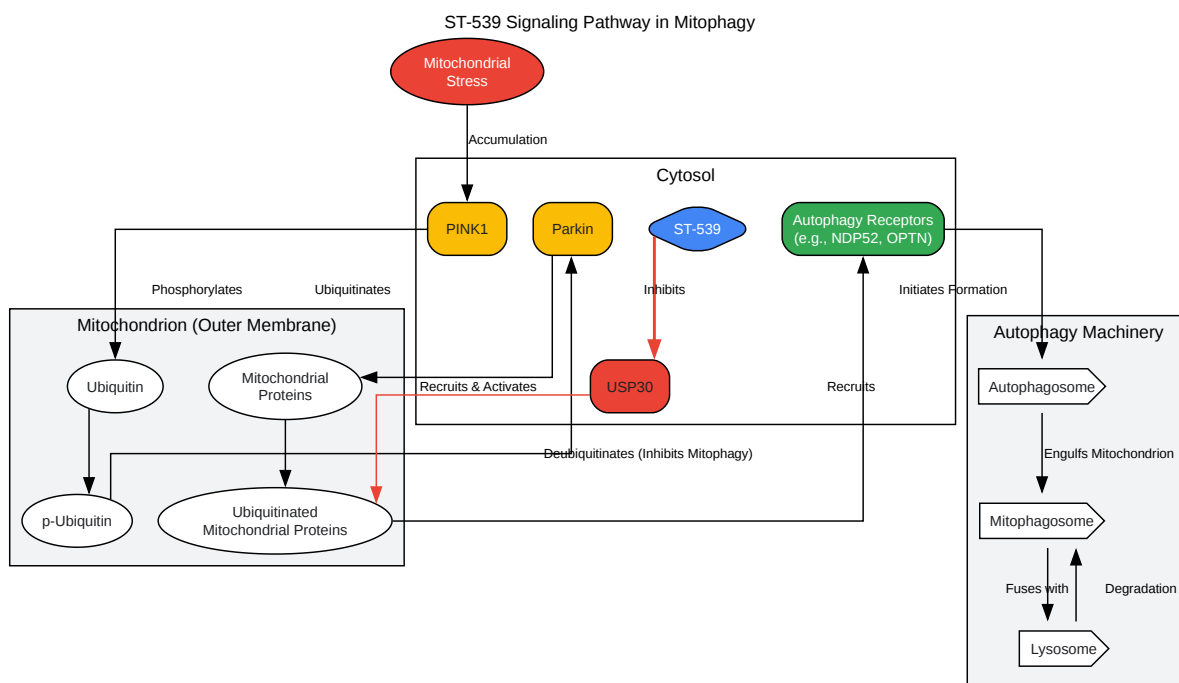
Solvent	Concentration
DMSO	≥ 10 mM

Table 3: Recommended Storage Conditions

Format	Storage Temperature	Shelf Life
Solid Powder	-20°C	12 Months
	4°C	
In Solvent (DMSO)	-80°C	6 Months
	-20°C	

Signaling Pathway

ST-539 exerts its biological effects by intervening in the PINK1/Parkin-mediated mitophagy pathway. Under conditions of mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin molecules. This recruits the E3 ubiquitin ligase Parkin, which further ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for degradation. USP30 counteracts this process by removing these ubiquitin chains. **ST-539** inhibits USP30, thereby stabilizing the ubiquitination and promoting the recruitment of autophagy receptors, which leads to the engulfment of the mitochondrion by an autophagosome and its subsequent degradation upon fusion with a lysosome.



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Caption: **ST-539** inhibits USP30, promoting mitophagy.

Experimental Protocols

Protocol 1: Preparation of ST-539 Stock Solution

Materials:

- **ST-539** solid powder

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber, polypropylene or glass vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Safety Precautions: Conduct all handling of the solid compound and concentrated stock solution in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
- Calculation: Determine the required mass of **ST-539** to prepare a stock solution of the desired concentration (e.g., 10 mM).
 - $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Volume (mL)} \times \text{Molecular Weight (g/mol)}$
- Weighing: Accurately weigh the calculated amount of **ST-539** powder and place it into a sterile vial.
- Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the **ST-539** powder.
- Mixing: Tightly cap the vial and vortex the solution until the **ST-539** is completely dissolved. Gentle warming (up to 37°C) in a water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber vials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.

Protocol 2: Experimental Workflow for Assessing **ST-539** Induced Mitophagy in a Cell-Based Assay

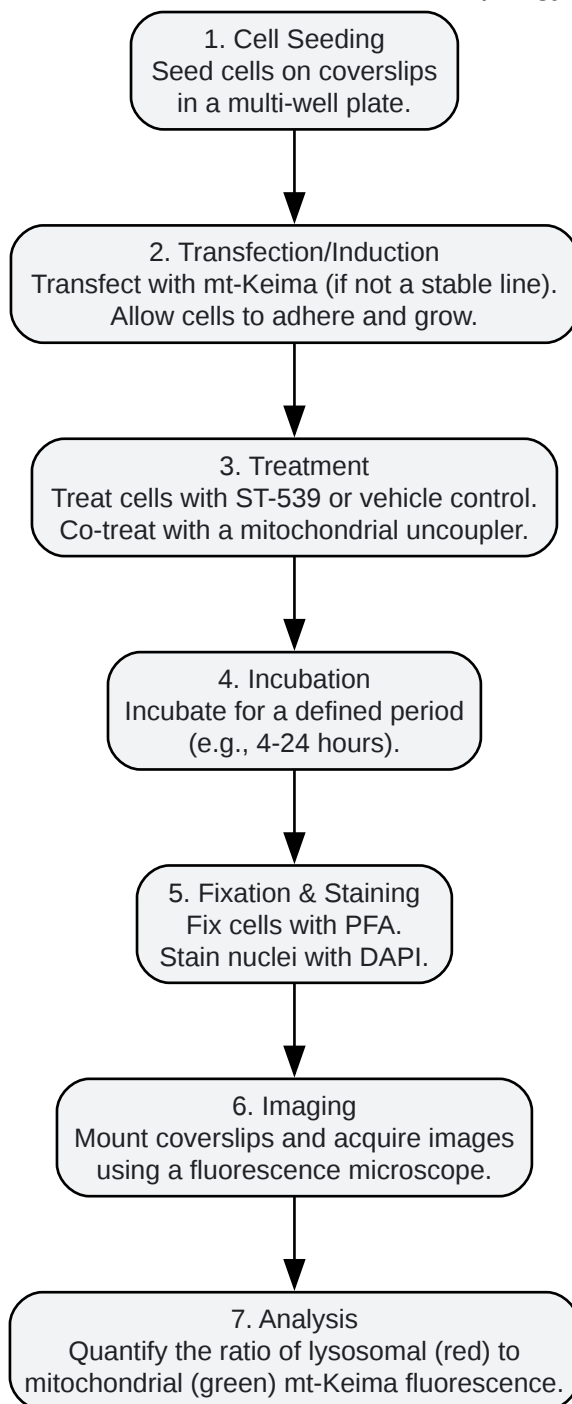
This protocol outlines a general workflow to evaluate the effect of **ST-539** on mitophagy using fluorescence microscopy in a suitable cell line (e.g., HeLa cells stably expressing Parkin).

Materials:

- Cultured cells (e.g., HeLa-Parkin)
- Complete cell culture medium
- **ST-539** stock solution (prepared as in Protocol 1)
- Mitochondrial uncoupler (e.g., CCCP or Oligomycin/Antimycin A) to induce mitochondrial damage
- Mitochondrial-targeted fluorescent reporter (e.g., mt-Keima)
- Lysosomal inhibitor (optional, e.g., Bafilomycin A1)
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Mounting medium with DAPI
- Fluorescence microscope

Workflow Diagram:

Experimental Workflow for ST-539 Mitophagy Assay

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Caption: Workflow for **ST-539** mitophagy assay.

Procedure:

- **Cell Seeding:** Seed the chosen cell line onto sterile glass coverslips in a multi-well plate at an appropriate density to reach 60-70% confluency on the day of the experiment.
- **Reporter Transfection (if applicable):** If not using a stable cell line, transfect the cells with a mitochondrial-targeted fluorescent reporter like mt-Keima according to the manufacturer's protocol. mt-Keima exhibits a pH-dependent fluorescence shift from green in the neutral pH of mitochondria to red in the acidic environment of lysosomes, allowing for the visualization of mitolysosomes.
- **Compound Treatment:**
 - Prepare working solutions of **ST-539** and the mitochondrial uncoupler in pre-warmed complete cell culture medium.
 - Aspirate the old medium from the cells and add the medium containing the different treatment conditions (e.g., Vehicle control, **ST-539** alone, uncoupler alone, **ST-539** + uncoupler).
- **Incubation:** Incubate the cells at 37°C in a CO₂ incubator for a predetermined duration (e.g., 4, 8, or 24 hours) to allow for the induction of mitophagy.
- **Cell Fixation and Staining:**
 - Wash the cells twice with PBS.
 - Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
- **Microscopy:**
 - Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
 - Acquire images using a fluorescence microscope with appropriate filter sets for DAPI, and the green and red forms of mt-Keima.
- **Image Analysis:**

- Quantify the extent of mitophagy by measuring the ratio of the red (lysosomal) to green (mitochondrial) fluorescence intensity of the mt-Keima signal per cell. An increase in the red/green ratio in the **ST-539** treated cells compared to the control indicates an induction of mitophagy.
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